Bisphenol A-13C12

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ZGFLEIAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675703 |

Source

|

| Record name | 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263261-65-0 |

Source

|

| Record name | 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 263261-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Critical Role of Bisphenol A-¹³C₁₂ in Advancing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted purpose of Bisphenol A-¹³C₁₂ in research, with a primary focus on its application as an internal standard for quantitative analysis, its utility in metabolic studies, and its role in elucidating the mechanisms of Bisphenol A (BPA) toxicity. The inherent stability and distinct mass of this isotopically labeled compound provide a robust tool for achieving accuracy and precision in complex biological and environmental matrices.

Core Application: Isotope Dilution Mass Spectrometry for Accurate Quantification

The principal application of Bisphenol A-¹³C₁₂ lies in its use as an internal standard in isotope dilution mass spectrometry (ID-MS), particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is the gold standard for the accurate quantification of BPA in diverse samples, including human serum, urine, saliva, and environmental water.[1][2][3][4][5] By introducing a known amount of Bisphenol A-¹³C₁₂ into a sample, researchers can correct for analyte loss during sample preparation and variations in instrument response, thereby significantly improving the accuracy and precision of the measurement.[1]

The ¹³C₁₂-labeled BPA serves as an ideal internal standard because it co-elutes with the unlabeled, or "native," BPA and exhibits nearly identical chemical and physical properties during extraction and ionization.[6] However, its increased mass allows it to be distinguished from native BPA by the mass spectrometer.

Quantitative Data for BPA Analysis using Isotope Dilution LC-MS/MS

The following tables summarize key quantitative parameters reported in various studies for the analysis of BPA using isotopically labeled internal standards. These values can vary based on the specific matrix, instrumentation, and method optimization.

Table 1: Physical and Chemical Properties of Bisphenol A and Bisphenol A-¹³C₁₂

| Property | Bisphenol A (BPA) | Bisphenol A-¹³C₁₂ |

| Chemical Formula | C₁₅H₁₆O₂ | ¹³C₁₂C₃H₁₆O₂ |

| Molar Mass | 228.29 g/mol [7] | ~240.09 g/mol [8] |

| CAS Number | 80-05-7[7] | 263261-65-0[8] |

| Appearance | White crystalline solid or flakes[9] | Solid |

| Solubility | Poorly soluble in water, soluble in organic solvents[7] | Soluble in acetonitrile[8] |

Table 2: Typical LC-MS/MS Parameters for BPA Quantification

| Parameter | Typical Value/Range | Reference |

| Ionization Mode | Electrospray Ionization (ESI) Negative | [1] |

| MRM Transition (BPA) | m/z 227 → 133, 212 | [10] |

| MRM Transition (BPA-¹³C₁₂) | m/z 239 → 141 | [11] |

| MRM Transition (BPA-d₁₆) | m/z 241 → 223 | [10] |

| Limit of Detection (LOD) | 0.01 - 0.20 µg/kg (food crops) | [2] |

| 0.15 ng/mL (human serum) | [12] | |

| 49.0 pg/mL (human saliva) | [4] | |

| Limit of Quantitation (LOQ) | 0.04 - 0.60 µg/kg (food crops) | [2] |

| 0.50 ng/mL (human serum) | [12] | |

| 1.09 - 1.32 µg/kg (paper) | [13] | |

| Recovery | >90% (food crops) | [2] |

| 71 - 115% (paper) | [13] | |

| 85.6% (human serum) | [12] | |

| Linearity (R²) | >0.99 | [1] |

Elucidating Metabolic Pathways

Bisphenol A-¹³C₁₂ is instrumental in studying the metabolic fate of BPA within biological systems. By administering the labeled compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high specificity.[6]

The primary metabolic pathway for BPA in humans is glucuronidation, which primarily occurs in the liver.[14][15][16] The enzyme UDP-glucuronosyltransferase (UGT) facilitates the conjugation of BPA with glucuronic acid, forming BPA-glucuronide, a more water-soluble and less biologically active metabolite that is readily excreted in the urine.[15][16][17] Studies using labeled BPA help to quantify the extent and rate of this detoxification process.

A secondary metabolic pathway is sulfation, which also contributes to the detoxification and elimination of BPA.[15]

Investigating Mechanisms of Action and Signaling Pathways

BPA is a known endocrine-disrupting chemical that can mimic the effects of estrogen.[18][19] Bisphenol A-¹³C₁₂ can be used in in vitro and in vivo studies to understand how BPA interacts with cellular components and perturbs signaling pathways without the interference of background levels of native BPA.

BPA exerts its effects through various mechanisms, including:

-

Binding to Estrogen Receptors: BPA can bind to estrogen receptors (ERα and ERβ), leading to the activation or inhibition of downstream signaling cascades.[19][20]

-

Activation of Non-classical Estrogen Pathways: BPA can also trigger rapid cellular responses through membrane-associated estrogen receptors and activate signaling pathways such as MAPK and PI3K/AKT.[20][21]

-

Induction of Oxidative Stress and Inflammation: Studies have shown that BPA exposure can lead to the production of reactive oxygen species (ROS) and inflammatory cytokines, contributing to cellular damage.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.dphen1.com [library.dphen1.com]

- 4. Quantitative determination of bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A round robin approach to the analysis of bisphenol a (BPA) in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bisphenol A - Wikipedia [en.wikipedia.org]

- 8. Bisphenol A (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-4325-1.2 [isotope.com]

- 9. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. library.dphen1.com [library.dphen1.com]

- 13. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Early Life Metabolism of Bisphenol A: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. How Does Bisphenol a (BPA) Specifically Interfere with the Estrogen Receptor Pathway? → Learn [pollution.sustainability-directory.com]

- 19. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Classical and Non-classical Estrogen Receptor Effects of Bisphenol A | Bisphenol A: A Multi-modal Endocrine Disruptor | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 22. pharmacytimes.com [pharmacytimes.com]

An In-depth Technical Guide to Bisphenol A-¹³C₁₂: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), focusing on its chemical structure, physicochemical properties, and its critical role in analytical and research applications. This document is intended to serve as a valuable resource for professionals in research, drug development, and analytical sciences who require a detailed understanding of this stable isotope-labeled standard.

Chemical Identity and Structure

Bisphenol A-¹³C₁₂ is a stable isotope-labeled form of Bisphenol A (BPA), a widely used industrial chemical. In BPA-¹³C₁₂, the twelve carbon atoms of the two phenyl rings are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

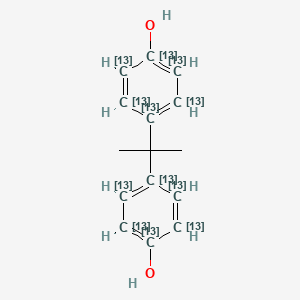

The chemical structure of Bisphenol A-¹³C₁₂ is illustrated below:

Caption: Chemical structure of Bisphenol A-¹³C₁₂.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Bisphenol A-¹³C₁₂ are summarized in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: General and Physical Properties of Bisphenol A-¹³C₁₂

| Property | Value | Reference |

| Chemical Formula | (CH₃)₂C(¹³C₆H₄OH)₂ | [1] |

| Molecular Weight | 240.09 g/mol | [1] |

| CAS Number | 263261-65-0 | [1] |

| Appearance | White crystalline solid or flakes | [2] |

| Melting Point | 158-159 °C | [3] |

| Isotopic Purity | ≥98% atom % ¹³C | [3] |

| Chemical Purity | ≥98% | [1] |

| Solubility | Soluble in organic solvents such as acetonitrile and acetone. Very poorly soluble in water (0.03 g/100ml for unlabeled BPA) | [2][3] |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

Table 2: Spectroscopic Data for Bisphenol A-¹³C₁₂

| Spectroscopic Technique | Key Features | Reference |

| Mass Spectrometry (MS) | Precursor Ion [M-H]⁻: m/z 239.1. Product Ions: m/z 224, 141. The mass shift of +12 compared to unlabeled BPA is a key identifier. | [4][5] |

| Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum will show signals corresponding to the ¹³C-enriched phenyl carbons. The ¹H NMR spectrum is similar to unlabeled BPA. | [6][7] |

Experimental Protocols: Application as an Internal Standard

The primary application of Bisphenol A-¹³C₁₂ is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of BPA in various complex matrices. Its use helps to correct for matrix effects and variations in sample preparation and instrument response.

Quantification of Bisphenol A in Human Serum by LC-MS/MS

This protocol outlines a representative method for the analysis of BPA in human serum.

Objective: To accurately quantify the concentration of Bisphenol A in human serum samples using Bisphenol A-¹³C₁₂ as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw human serum samples at room temperature.

-

To 500 µL of serum in a centrifuge tube, add a known amount (e.g., 10 µL of a 100 ng/mL solution) of Bisphenol A-¹³C₁₂ internal standard solution.[4]

-

Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[4]

-

Transfer the supernatant to a clean tube.[4]

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[4]

-

Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove potential interferences.[4]

-

Elute the BPA and the ¹³C₁₂-BPA internal standard with 3 mL of acetonitrile.[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analytes, hold for a short period, and then return to the initial conditions for column re-equilibration.[4]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the native BPA to the peak area of the Bisphenol A-¹³C₁₂ internal standard against the concentration of the BPA standards.

-

The concentration of BPA in the unknown serum samples is then determined by interpolating their peak area ratios from this calibration curve.[4]

-

Experimental Workflow Diagram

Caption: Workflow for BPA quantification in serum using BPA-¹³C₁₂.

Role in Signaling Pathway Research

Bisphenol A is a known endocrine-disrupting chemical that can interfere with various cellular signaling pathways.[9] While direct studies utilizing Bisphenol A-¹³C₁₂ to trace its metabolic fate within these pathways are not extensively published, the use of such stable isotope-labeled compounds is a powerful technique for elucidating the mechanism of action of xenobiotics.

BPA has been shown to impact several key signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway and pathways involved in adipogenesis.[10][11] The use of ¹³C-labeled BPA would enable researchers to:

-

Trace the uptake and distribution of BPA within cells and tissues.

-

Identify and quantify metabolites of BPA.

-

Determine the binding of BPA to cellular components, such as receptors and enzymes.

Example Signaling Pathway: BPA and the ERK Pathway

Low doses of BPA have been found to activate the ERK signaling pathway, which can lead to downstream effects on gene expression and cellular function.[10]

Caption: Simplified diagram of BPA-induced ERK signaling pathway.

The use of Bisphenol A-¹³C₁₂ in such studies would allow for precise tracking of the parent compound and its metabolites through these cellular compartments and interactions, providing a more detailed understanding of its endocrine-disrupting activities.

Safety and Handling

Bisphenol A-¹³C₁₂ should be handled with the same precautions as unlabeled Bisphenol A. It is classified as a hazardous substance.

Hazard Statements:

-

May cause an allergic skin reaction.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

Suspected of damaging fertility or the unborn child.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Bisphenol A-¹³C₁₂ is an indispensable tool for the accurate and reliable quantification of Bisphenol A in a variety of matrices. Its stable isotopic label ensures that its chemical behavior is virtually identical to the native compound, while its distinct mass allows for precise differentiation in mass spectrometric analyses. For researchers investigating the environmental fate, toxicology, and biological effects of Bisphenol A, the use of ¹³C₁₂-labeled internal standards is a critical component of robust and defensible analytical methodologies. Future research employing Bisphenol A-¹³C₁₂ will likely provide deeper insights into its metabolic pathways and mechanisms of toxicity.

References

- 1. Bisphenol A (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-4325-1.2 [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Bisphenol A(80-05-7) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low-dose bisphenol A activates the ERK signaling pathway and attenuates steroidogenic gene expression in human placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bisphenol A enhances adipogenic signaling pathways in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Bisphenol A-13C12 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), an isotopically labeled compound crucial for the accurate quantification of Bisphenol A (BPA) in various matrices. This document outlines its core properties, details a common experimental protocol for its use, and illustrates the key signaling pathways affected by BPA exposure.

Core Properties of Bisphenol A-¹³C₁₂

Bisphenol A-¹³C₁₂ is a stable isotope-labeled form of Bisphenol A, where the twelve carbon atoms in the two phenyl rings are replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for analytical quantification, particularly in mass spectrometry-based methods, as it shares identical physicochemical properties with the unlabeled analyte but is distinguishable by its higher mass.

| Property | Value |

| CAS Number | 263261-65-0 |

| Molecular Formula | C₃¹³C₁₂H₁₆O₂ |

| Molecular Weight | 240.20 g/mol |

| Appearance | White to light yellow solid |

| Synonyms | 2,2-Bis(4-hydroxyphenyl-¹³C₆)propane, 4,4′-Isopropylidenediphenol-¹³C₁₂ |

Experimental Protocol: Quantification of Bisphenol A in Human Plasma using BPA-¹³C₁₂

A common application for BPA-¹³C₁₂ is in isotope dilution mass spectrometry for the accurate measurement of BPA in biological samples. The following is a generalized workflow for the quantification of BPA in human plasma.

This workflow outlines the key steps for sample preparation and analysis.[1][2] The use of an isotopically labeled internal standard like BPA-¹³C₁₂ is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in the final quantification.[3][4][5]

Signaling Pathways Modulated by Bisphenol A

Bisphenol A is a well-documented endocrine-disrupting chemical that exerts its effects by mimicking natural hormones, primarily estrogen.[6][7] It can interact with various receptors and modulate multiple downstream signaling pathways, leading to a range of cellular responses.[8][9][10]

As illustrated, BPA can initiate both genomic and non-genomic signaling cascades.[11] In the genomic pathway, BPA binds to nuclear estrogen receptors (ERα and ERβ), which then translocate to the nucleus, bind to estrogen response elements on DNA, and alter the transcription of target genes.[11] In the non-genomic pathway, BPA can activate membrane-associated receptors like GPER, leading to the rapid activation of intracellular signaling cascades such as PI3K/Akt and MAPK/ERK.[9][11] These pathways are crucial regulators of cell proliferation, survival, and migration, and their dysregulation by BPA is linked to various pathologies.[8][9]

References

- 1. sciex.com [sciex.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 4. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol A Promotes the Progression of Hormone-Sensitive Breast Cancers Through Several Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphenol A and human health: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to 13C Stable Isotope Labeling for Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in bioanalysis and drug development, the use of internal standards is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard, and among these, 13C-labeled compounds offer distinct advantages. This technical guide provides a comprehensive overview of the core principles of 13C stable isotope labeling for internal standards, its applications, and detailed experimental protocols.

Core Principles of 13C Internal Standards in Quantitative Analysis

The fundamental principle of using a stable isotope-labeled internal standard is to have a compound that is chemically identical to the analyte of interest but has a different mass.[1] This allows it to be distinguished by a mass spectrometer. By adding a known amount of the 13C-labeled internal standard to a sample at the earliest stage of analysis, it can effectively account for variations in sample preparation, extraction efficiency, matrix effects, and instrument response.[2]

The ideal internal standard should co-elute chromatographically with the analyte and exhibit the same ionization efficiency and fragmentation pattern in the mass spectrometer.[3] Because 13C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts, they fulfill these requirements more effectively than other types of internal standards, such as deuterated (2H) analogs.[1]

The Superiority of 13C-Labeled Internal Standards: A Comparative Analysis

While both 13C- and deuterium (2H)-labeled compounds are used as internal standards, 13C-labeling is widely considered the superior choice for high-precision quantitative bioanalysis.[4][5] The primary reason for this is the "isotope effect" observed with deuterated standards, where the significant mass difference between hydrogen and deuterium can lead to slight differences in physicochemical properties.[6] This can result in chromatographic separation of the analyte and the internal standard, compromising the accuracy of quantification, especially in complex biological matrices.[3][6]

Quantitative Data Comparison: 13C vs. Deuterated Internal Standards

The following tables summarize the performance differences between 13C- and deuterium-labeled internal standards based on key analytical parameters.

| Parameter | 13C-Labeled Internal Standard | Deuterated (2H) Internal Standard | Key Findings |

| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[3][5] | Often exhibits a slight retention time shift, eluting earlier than the analyte.[3] | The superior co-elution of 13C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |

| Accuracy & Precision | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[3][7] | Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match. Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[3][7] | The closer physicochemical properties of 13C-IS to the analyte result in more reliable and reproducible quantification.[3] |

| Matrix Effect Compensation | Excellent at correcting for matrix effects due to identical elution profiles.[1][3] | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[3] | 13C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[4] |

| Isotopic Stability | Highly stable, with no risk of isotope exchange.[2] | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[6] | The stability of the 13C label ensures the integrity of the internal standard throughout the analytical process.[2] |

| Analyte | Internal Standard Type | Mean Recovery (%) | RSD (%) | Matrix Effect (%) | Reference |

| Amphetamine | 13C6-Amphetamine | Not explicitly stated, but showed superior performance | Not explicitly stated, but showed superior performance | Improved compensation for ion suppression | [5] |

| Amphetamine | 2H-Amphetamines (d3, d5, d6, d8, d11) | Minor differences in LLE recovery | Minor differences in LLE recovery | Less effective compensation for ion suppression | [5] |

| Dabigatran | Dabigatran-13C6 | 85 - 105 | Intra-day: 1.07 - 8.76 | 88 - 102 (when corrected with IS) | [8] |

| Dabigatran | Dabigatran-d3 | Not explicitly stated | Within-run: <5.6, Between-run: <3.9 | Not explicitly stated | [8] |

| Various Drugs (in whole blood) | 13C-labeled IS (13 compounds) | Not explicitly stated, but preferred for correcting matrix effects | Not explicitly stated | Better suited to correct for matrix effects | [4] |

| Various Drugs (in whole blood) | 2H-labeled IS (8 compounds) | Not explicitly stated | Not explicitly stated | Less effective in correcting for matrix effects | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing 13C-labeled internal standards.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of a small molecule drug, using Imatinib as an example, with its 13C-labeled internal standard.

1. Materials and Reagents:

-

Analyte (e.g., Imatinib) and 13C-labeled internal standard (e.g., Imatinib-13C)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (HPLC grade)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the 13C-labeled internal standard into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the 13C-labeled internal standard stock solution with a 50:50 (v/v) acetonitrile:water mixture to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.

-

Add 250 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[9]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]

-

Transfer 150 µL of the clear supernatant to a clean autosampler vial.[9]

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A UPLC or HPLC system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the 13C-labeled internal standard.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that utilizes in vivo metabolic labeling to compare the relative abundance of proteins between different cell populations.

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C-arginine and 12C-lysine).

-

The other population is grown in "heavy" medium containing the same amino acids but labeled with stable isotopes (e.g., 13C6-arginine and 13C6-lysine).

-

Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment:

-

Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

3. Sample Preparation:

-

After treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.

-

The combined cell pellet is lysed, and the proteins are extracted.

-

The protein mixture is then digested into peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.

-

The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the isotopic labeling.

5. Data Analysis:

-

The relative abundance of a protein between the two samples is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to 13C stable isotope labeling.

Caption: Experimental workflow for quantitative bioanalysis using a 13C-labeled internal standard.

Caption: Logical relationship demonstrating the impact of co-elution on quantification accuracy.

Caption: Simplified mTOR signaling pathway highlighting the application of 13C-labeling for metabolomics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. phmethods.net [phmethods.net]

The Sentinel Molecule: A Technical Guide to Bisphenol A-¹³C₁₂ in BPA Exposure Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a ubiquitous environmental contaminant with endocrine-disrupting properties, continues to be a significant concern for human health. Accurate assessment of human exposure to BPA is paramount for understanding its potential health risks and for regulatory decision-making. This technical guide delves into the critical role of a stable isotope-labeled internal standard, Bisphenol A-¹³C₁₂ (BPA-¹³C₁₂), in the precise and reliable quantification of BPA in biological and environmental matrices. Its use in isotope dilution mass spectrometry (IDMS) has become the gold standard for biomonitoring and toxicokinetic studies, overcoming challenges of matrix interference and analytical variability. This document provides an in-depth overview of its application, including detailed experimental protocols, quantitative data summaries, and visualizations of key processes.

The Core Role of Bisphenol A-¹³C₁₂: Isotope Dilution Mass Spectrometry

The primary and most critical role of BPA-¹³C₁₂ in BPA exposure assessment is its use as an internal standard in isotope dilution mass spectrometry (IDMS)[1][2]. This analytical technique is renowned for its high accuracy and precision.

The Principle of Isotope Dilution:

-

A known amount of BPA-¹³C₁₂ is added to a sample (e.g., urine, blood, water) at the beginning of the analytical process.

-

The isotopically labeled BPA-¹³C₁₂ is chemically identical to the native (unlabeled) BPA present in the sample. Therefore, it behaves identically during all stages of sample preparation, including extraction, purification, and derivatization.

-

Any loss of analyte during these steps will affect both the native BPA and the BPA-¹³C₁₂ internal standard to the same extent.

-

During mass spectrometric analysis (e.g., GC-MS or LC-MS/MS), the instrument distinguishes between the native BPA and the heavier BPA-¹³C₁₂ based on their mass-to-charge ratio (m/z).

-

By measuring the ratio of the signal intensity of the native BPA to that of the known amount of added BPA-¹³C₁₂, the exact concentration of BPA in the original sample can be calculated with high accuracy, as the ratio remains constant regardless of sample loss.

This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible results[1].

Data Presentation: Quantitative Performance of BPA Quantification Methods Using BPA-¹³C₁₂

The use of BPA-¹³C₁₂ as an internal standard has enabled the development of highly sensitive and robust analytical methods for BPA quantification. The following tables summarize key quantitative data from various studies.

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Tuna | LC-MS/MS | 2 ng/g | 6 ng/g | 80-103 | [3] |

| Urine | LC-MS/MS (with dansyl chloride derivatization) | 0.12 pg/mL (tSIM) | Not Reported | Not Reported | [1] |

| Urine | ID-UPLC-MS/MS | 0.01 µg/L | Not Reported | 75.6–102.4 | [2] |

| Plant Samples | GC-MS | 0.01-0.20 µg/kg | 0.04-0.60 µg/kg | >90 | [4] |

| Water | GC-MS | 20 ng/L | Not Reported | 88.2-94.1 | [5] |

Table 1: Performance of Analytical Methods for BPA Quantification using BPA-¹³C₁₂.

| Study Population/Matrix | BPA Concentration Range | Analytical Method | Reference |

| Pregnant Canadian Women (Urine) | Total BPA: ND - 9.40 ng/mL | GC-EI/MS/MS | [2] |

| Human Subjects (Urine, post 25 µg BPA dose) | BPA-glucuronide measured, free BPA below LOD | LC-MS/MS | [6] |

| Feed water for water reclamation system | 1.18–3.04 µg L⁻¹ | GC-MS | [5] |

Table 2: Reported BPA Concentrations in Various Matrices Determined Using BPA-¹³C₁₂.

Experimental Protocols

Quantification of BPA in Human Urine using ID-UPLC-MS/MS

This protocol is adapted from a method for the determination of various endocrine-disrupting chemicals in human urine[2].

a. Sample Preparation and Enzymatic Hydrolysis:

-

Thaw frozen urine samples at 4°C for 24 hours.

-

To 100 µL of urine, add 20 µL of a methanol solution containing the BPA-¹³C₁₂ internal standard.

-

Add 5 µL of β-glucuronidase and 20 µL of 1.0 M ammonium acetate.

-

Vortex for 10 seconds.

-

Incubate the mixture at 40°C for 1 hour to deconjugate BPA metabolites.

-

Quench the reaction by adding 135 µL of 0.1% aqueous formic acid.

b. Supported Liquid Extraction (SLE):

-

Load the pre-treated sample onto an SLE cartridge.

-

Perform the extraction according to the manufacturer's instructions.

c. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol, both containing a small percentage of a modifier like formic acid.

-

Flow Rate: A typical flow rate for UPLC systems.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for BPA analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native BPA and BPA-¹³C₁₂ are monitored.

-

Quantification of BPA in Tuna using LC-MS/MS

This protocol is based on a validated method for BPA analysis in tuna[3].

a. Sample Extraction:

-

Weigh a homogenized tuna sample.

-

Add a known amount of BPA-¹³C₁₂ internal standard solution.

-

Perform an extraction using a suitable solvent, such as acetonitrile.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant for analysis.

b. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

BPA (quantitation ion): 227 -> 212

-

BPA (confirmation ion): 227 -> 133

-

BPA-¹³C₁₂ (internal standard): 239.1 -> 224

-

-

Role in Toxicokinetic Studies

Isotopically labeled BPA, including BPA-¹³C₁₂, is also employed in toxicokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of BPA in living organisms[7][8]. By administering a known dose of BPA-¹³C₁₂, researchers can distinguish the administered dose from background environmental BPA exposure. This allows for the accurate determination of pharmacokinetic parameters such as half-life, clearance, and bioavailability[8].

Signaling and Metabolic Pathways

While BPA is known to interfere with numerous signaling pathways, including those related to endocrine function, metabolism, and cancer, the role of BPA-¹³C₁₂ in these studies is primarily as a tool for accurate quantification of BPA levels that elicit these effects. There is limited evidence of BPA-¹³C₁₂ being used as a direct tracer to elucidate the intricate steps of these signaling cascades. Its main utility remains in providing the precise exposure data that is then correlated with observed biological effects.

The metabolic fate of BPA, however, is a process where BPA-¹³C₁₂ can be directly traced. The major metabolic pathway for BPA in humans is glucuronidation in the liver, followed by excretion in the urine.

Mandatory Visualizations

Caption: Metabolic pathway of BPA traced with BPA-¹³C₁₂.

Caption: Experimental workflow for BPA quantification using BPA-¹³C₁₂.

Conclusion

Bisphenol A-¹³C₁₂ is an indispensable tool in the field of BPA exposure assessment. Its application as an internal standard in isotope dilution mass spectrometry provides the accuracy and reliability necessary for high-quality biomonitoring and toxicokinetic studies. While its role is not primarily in the direct elucidation of signaling pathways, the precise quantitative data it helps generate are fundamental to understanding the dose-response relationships of BPA's biological effects. As research into the health impacts of BPA continues, the use of BPA-¹³C₁₂ will remain a cornerstone of robust and defensible exposure science.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Identification and quantification of bisphenol A by gas chromatography and mass spectrometry in a lab-scale dual membrane system - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 6. Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary toxicokinetic study of BPA in lactating dairy sheep after repeated dietary and subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Bisphenol A in Animal Models: A Toxicokinetic Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a high-production-volume chemical, is a key component in the synthesis of polycarbonate plastics and epoxy resins, leading to its widespread presence in numerous consumer products. Consequently, exposure to BPA is nearly ubiquitous in the human population. Classified as an endocrine-disrupting chemical (EDC), BPA has been shown in various animal studies to interfere with hormonal systems, raising concerns about its potential impact on human health. Understanding the toxicokinetics of BPA—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to assessing its potential risks. Animal models are indispensable tools in these assessments, providing critical data to extrapolate potential human health outcomes. This technical guide provides a comprehensive overview of the toxicokinetics of BPA in key animal models, with a focus on quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Core Principles of BPA Toxicokinetics

The biological fate of BPA is governed by its physicochemical properties and the metabolic machinery of the exposed organism. Generally, after administration, BPA is rapidly absorbed and subsequently undergoes extensive first-pass metabolism, primarily in the liver and intestines. The major metabolic pathway is conjugation with glucuronic acid, forming BPA-glucuronide (BPA-G), a biologically inactive and more water-soluble compound that is readily excreted. A smaller fraction may be sulfated to form BPA-sulfate. The unconjugated, or "free," form of BPA is considered the biologically active moiety. The route of administration significantly influences the bioavailability of free BPA, with oral exposure resulting in much lower systemic levels compared to parenteral routes due to extensive first-pass metabolism.

Quantitative Toxicokinetic Data in Animal Models

The following tables summarize key toxicokinetic parameters of BPA in various animal models, providing a comparative view of its behavior across species and experimental conditions.

Table 1: Toxicokinetic Parameters of Unconjugated Bisphenol A in Rats

| Strain | Sex | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference(s) |

| Fischer 344 | Male & Female | 10 mg/kg po | < LOD | - | - | - | [1] |

| Fischer 344 | Female | 100 mg/kg po | ~100 | ~0.5 | - | - | [2] |

| Fischer 344 | Male & Female | 10 mg/kg sc | ~1000 | ~0.5 | - | - | [1] |

| Fischer 344 | Male & Female | 100 mg/kg sc | ~10,000 | ~0.5 | - | - | [1] |

| Sprague-Dawley | Male | 10 mg/kg po | - | - | < AUC sc | - | [3] |

| Sprague-Dawley | Male | 100 mg/kg po | - | - | < AUC sc | - | [3] |

LOD: Limit of Detection; po: oral; sc: subcutaneous

Table 2: Toxicokinetic Parameters of Unconjugated Bisphenol A in Mice

| Strain | Sex | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference(s) |

| CD-1 | Female | 400 µg/kg po | 3.28 | 1 | 16.72 | - | [4] |

| CD-1 | Female | 20 mg/kg po (bolus) | ~2000 | 1 | - | - | [5][6] |

| CD-1 | Female | 100 mg/kg feed | - | 6 | - | - | [6] |

Table 3: Toxicokinetic Parameters of Unconjugated Bisphenol A in Monkeys

| Species | Sex | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference(s) |

| Rhesus | Female | 400 µg/kg po | ~4 | 1 | 12.36 | - | [4][7] |

| Cynomolgus | Male | 10 mg/kg po | - | - | Greater than rats | - | [3] |

| Cynomolgus | Male | 100 mg/kg po | - | - | Greater than rats | - | [3] |

Table 4: Toxicokinetic Parameters of Total Bisphenols in Pregnant Sheep

| Compound | Maternal Cmax (ng/mL) | Maternal t½ (hr) | Fetal t½ (hr) | Reference(s) |

| BPA | - | - | Longer than maternal | [8][9] |

| BPS | - | - | Longest of the three | [8][9] |

| BPF | 48.8 ± 0.2 | - | Longer than maternal | [9] |

Experimental Protocols

The methodologies employed in BPA toxicokinetic studies are critical for the interpretation of the results. Below are detailed protocols for key experiments cited in this guide.

General Animal Husbandry and Dosing

-

Animal Models: Studies have utilized various rodent strains, including Fischer 344 and Sprague-Dawley rats, and CD-1 mice.[1][2][3][5] Non-human primates, such as Rhesus and Cynomolgus monkeys, have also been employed.[3][4][7] For studies on gestational and fetal exposure, pregnant sheep have been used.[8][9]

-

Housing: To prevent extraneous BPA exposure, animals are typically housed in polycarbonate-free cages (e.g., polypropylene) with controlled temperature, humidity, and light cycles.[10]

-

Diet: The type of feed is crucial, as some soy-based diets may contain phytoestrogens that could interfere with the study endpoints.[10]

-

Dosing: BPA is administered via various routes, including oral gavage (po), subcutaneous (sc), intraperitoneal (ip), and intravenous (iv) injection.[1][3][11] For oral administration, BPA is often dissolved in a vehicle like corn oil.[2] In some studies, deuterated BPA (d-BPA) is used to distinguish the administered dose from background environmental BPA.[4][7]

Sample Collection and Processing

-

Blood/Plasma/Serum: Serial blood samples are collected at various time points post-dosing from sites like the tail vein in rodents or other appropriate vessels in larger animals.[1][7] The blood is then processed to obtain plasma or serum, which is stored at -80°C until analysis.[9]

-

Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.[9][12]

-

Tissues: At the end of the study, animals may be euthanized, and various tissues (e.g., liver, kidney, brain, adipose tissue) are collected to determine the distribution of BPA.[13]

-

Fetal and Amniotic Samples: In pregnancy studies, samples such as fetal blood, amniotic fluid, and placental tissue are collected.[8][9][11]

Analytical Methodology

-

Quantification of BPA and its Metabolites: The primary analytical technique for the sensitive and specific quantification of BPA and its metabolites in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][14][15] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is also used.[12]

-

Sample Preparation: Biological samples typically undergo a preparation process before analysis. This may involve enzymatic deconjugation using β-glucuronidase and/or sulfatase to measure total BPA (free + conjugated).[15] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods to clean up the samples and concentrate the analytes.[16]

-

Method Validation: Analytical methods are validated for parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and limit of quantitation (LOQ).[17]

Visualizing BPA's Biological Journey

Metabolic Pathway of Bisphenol A

BPA undergoes phase II metabolism, primarily through glucuronidation and to a lesser extent, sulfation. This process increases the water solubility of BPA, facilitating its excretion.

Caption: Primary metabolic pathways of Bisphenol A in animal models.

Experimental Workflow for BPA Toxicokinetic Studies

A typical workflow for an in-vivo toxicokinetic study of BPA involves several key stages, from animal selection and dosing to sample analysis and data interpretation.

Caption: Generalized experimental workflow for BPA toxicokinetic studies.

BPA and Estrogen Receptor Signaling

BPA is known to exert its endocrine-disrupting effects in part by interacting with estrogen receptors (ERα and ERβ), mimicking the action of endogenous estrogens.

Caption: Simplified diagram of BPA's interaction with estrogen receptor signaling.

Discussion and Conclusion

The toxicokinetic profile of Bisphenol A in animal models is characterized by rapid absorption, extensive first-pass metabolism, and efficient excretion of its conjugated metabolites. The oral bioavailability of biologically active, unconjugated BPA is generally low. However, significant differences exist between species, with primates showing a greater systemic exposure to BPA after oral administration compared to rodents.[3] This highlights the importance of selecting appropriate animal models for human health risk assessment.

Furthermore, age is a critical factor influencing BPA toxicokinetics. Neonatal animals, particularly rodents, have underdeveloped metabolic capacities, leading to higher and more sustained levels of unconjugated BPA compared to adults.[18] This suggests that early life stages may be more vulnerable to the effects of BPA exposure.

The data and protocols presented in this guide underscore the complexity of BPA's journey through the body. A thorough understanding of its toxicokinetics is paramount for designing relevant toxicological studies and for accurately interpreting their findings in the context of human health. Future research should continue to refine our understanding of the subtle interplay between dose, route of exposure, age, and species-specific metabolic differences to better predict the potential risks associated with human exposure to Bisphenol A.

References

- 1. The relative bioavailability and metabolism of bisphenol A in rats is dependent upon the route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Toxicokinetics of bisphenol A in rats, monkeys and chimpanzees by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Similarity of Bisphenol A Pharmacokinetics in Rhesus Monkeys and Mice: Relevance for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Serum Bisphenol A Concentrations in Mice Exposed to Bisphenol A through the Diet versus Oral Bolus Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisphenol A disposition in the sheep maternal-placental-fetal unit: mechanisms determining fetal internal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of bisphenol A in neonatal and adult CD-1 mice: inter-species comparisons with Sprague-Dawley rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Bisphenol A: A Technical Guide to its Conjugation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A (BPA), a ubiquitous compound in modern life, has garnered significant attention due to its endocrine-disrupting properties. Understanding its metabolic fate within the body is paramount for accurately assessing exposure and potential health risks. This technical guide provides a comprehensive overview of the metabolism of BPA, with a focus on its primary conjugation pathways: glucuronidation and sulfation. We delve into the key enzymes responsible for these transformations, present quantitative pharmacokinetic data, and offer detailed experimental protocols for the analysis of BPA and its major conjugates in biological matrices. Furthermore, this guide illustrates the intricate signaling pathways impacted by BPA, providing researchers with the necessary tools and knowledge to advance our understanding of this pervasive environmental compound.

Introduction

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins. Human exposure is widespread, primarily through diet, but also via dermal contact and inhalation. Following absorption, BPA undergoes rapid and extensive metabolism, a crucial detoxification process that significantly influences its bioavailability and biological activity. This guide will explore the metabolic pathways of BPA, focusing on the formation of its major conjugates.

Bisphenol A Metabolism: The Core Pathways

The metabolism of BPA in humans and other mammals primarily occurs in the liver and intestines through Phase II conjugation reactions. These reactions increase the water solubility of BPA, facilitating its excretion and reducing its ability to interact with estrogen receptors. The two predominant metabolic pathways are glucuronidation and sulfation.

Glucuronidation: The Primary Route of Detoxification

Glucuronidation is the main metabolic pathway for BPA.[1] This reaction involves the transfer of a glucuronic acid moiety from uridine 5'-diphospho-glucuronic acid (UDPGA) to one or both of the hydroxyl groups of BPA. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting conjugate, BPA-glucuronide (BPA-G), is biologically inactive and readily excreted in the urine.[2] In human liver microsomes, UGT2B15 has been identified as the primary enzyme responsible for BPA glucuronidation.[3] Other UGT isoforms, such as UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7, also contribute to this process.[3]

Sulfation: A Secondary Metabolic Pathway

Sulfation is another important Phase II conjugation pathway for BPA, although it is generally considered a minor route compared to glucuronidation in adults.[4] This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to BPA. The resulting BPA-sulfate (BPA-S) conjugates are also water-soluble and easily excreted. In the human liver, SULT1A1 is the primary isoform involved in the sulfation of BPA.[5]

Quantitative Overview of BPA Metabolism

The pharmacokinetic parameters of BPA and its conjugates have been studied in various human and animal models. These studies provide valuable quantitative data on the absorption, distribution, metabolism, and excretion of BPA.

Pharmacokinetic Parameters of BPA and its Conjugates

The following table summarizes key pharmacokinetic parameters for unconjugated BPA and its primary metabolite, BPA-glucuronide, in humans following oral administration.

| Parameter | Unconjugated BPA (d6-BPA) | Total BPA (d6-BPA) | Reference |

| Cmax (nM) | 6.5 | 1711 | [6] |

| Tmax (h) | 1.3 ± 0.52 | 1.1 ± 0.50 | [6] |

| Terminal Elimination Half-life (h) | 6.2 ± 2.6 | 6.4 ± 2.0 | [6][7] |

| Urinary Excretion (% of dose in 24h) | <1% | >90% | [6] |

Data from a study with oral administration of 100 μg/kg bw of deuterated BPA (d6-BPA).

Enzyme Kinetics of BPA Glucuronidation

The efficiency of BPA glucuronidation by different UGT enzymes can be compared using kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

| Enzyme/Tissue | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Pooled Human Liver Microsomes | 6.39 | 4250 | [3] |

| Recombinant Human UGT2B15 | 8.68 | 873 | [3] |

| Pooled Human Breast Microsomes | 27 | 0.017 (nmol/min/mg protein) | [8] |

| Human Liver Microsomes | 7.54 | 17700 | [9] |

| Human Intestinal Microsomes | 39.3 | 650 | [9] |

Experimental Protocols

Accurate measurement of BPA and its conjugates is crucial for exposure assessment. The following sections provide detailed methodologies for key experiments.

In Vitro BPA Glucuronidation Assay using Human Liver Microsomes

This protocol describes an in vitro assay to determine the kinetics of BPA glucuronidation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Bisphenol A (BPA)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, MgCl2, and varying concentrations of BPA.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA and human liver microsomes. The final protein concentration should be optimized (e.g., 0.1-1.0 mg/mL).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

-

Analyze the samples for the formation of BPA-glucuronide using a validated LC-MS/MS method.

-

Calculate the rate of formation of BPA-glucuronide and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Analysis of BPA and its Conjugates in Human Urine by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of free and conjugated BPA in human urine.

Materials:

-

Urine samples

-

Isotope-labeled internal standards (e.g., 13C12-BPA)

-

β-glucuronidase/sulfatase enzyme solution

-

Ammonium acetate buffer (pH 5.0)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation (for Total BPA):

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Elute the analytes with 3 mL of methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Detect and quantify BPA and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

Visualizing the Impact: Signaling Pathways and Workflows

BPA has been shown to interfere with various cellular signaling pathways, contributing to its endocrine-disrupting effects. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

BPA Metabolism and Excretion Pathway

Caption: Overview of Bisphenol A metabolism and its major conjugates.

BPA-Induced Signaling Pathways

Caption: BPA activation of ERK and PI3K/Akt signaling pathways.

Experimental Workflow for BPA Analysisdot

References

- 1. Data on biosynthesis of BPAF glucuronide, enzyme kinetics of BPAF glucuronidation, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive Determination of Bisphenol A In Urine Using Automated Solid-Phase Extraction Followed by LC-MS/MS Analysis: Application to a Human Biomonitoring Study in Brazil – ScienceOpen [scienceopen.com]

- 3. Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro glucuronidation of bisphenol A in liver and intestinal microsomes: interspecies differences in humans and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable - PMC [pmc.ncbi.nlm.nih.gov]

Principles of isotope dilution mass spectrometry using 13C12-BPA.

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for the Quantification of Bisphenol A using ¹³C₁₂-BPA

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of analytes within complex mixtures.[1] It is widely regarded as a definitive method in analytical chemistry because it effectively minimizes errors that can arise from sample loss during preparation and analysis.[1]

The foundational principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, referred to as an internal standard or "spike," to the sample.[1][2] This labeled standard is chemically identical to the target analyte but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[1]

After the spike is introduced into the sample, it is allowed to equilibrate, creating a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard.[1] The sample then undergoes processing and is analyzed by a mass spectrometer. The mass spectrometer distinguishes and measures the native analyte and the internal standard based on their mass-to-charge ratio.[1] By calculating the ratio of the signal intensity of the native analyte to that of the internal standard, the precise amount of the analyte originally present in the sample can be determined with high precision and accuracy.[1][3]

Application: Quantification of Bisphenol A (BPA) with ¹³C₁₂-BPA

Bisphenol A (BPA) is a synthetic compound used in the manufacturing of polycarbonate plastics and epoxy resins, commonly found in food and beverage containers.[4] Concerns about its potential as an endocrine disruptor have necessitated the development of highly accurate methods for its quantification in various biological and environmental matrices.[4]

For IDMS analysis of BPA, ¹³C₁₂-Bisphenol A is an ideal internal standard.[5] In ¹³C₁₂-BPA, the twelve carbon atoms in the two phenyl rings are replaced with the heavier ¹³C isotope.[5] This substitution makes it chemically identical to native BPA, ensuring it behaves the same way during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the native BPA by the mass spectrometer.

Detailed Experimental Protocol: LC-MS/MS Method

The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for BPA quantification.[6][7][8]

Sample Preparation: Solid Phase Extraction (SPE)

-

Spiking: To a 500 µL plasma or saliva sample, add a known concentration of ¹³C₁₂-BPA internal standard (e.g., 25 ng/mL). Vortex to ensure thorough mixing and allow to equilibrate.

-

Extraction: Perform a solid phase extraction (SPE) to isolate the target analytes from the sample matrix.[6][9] This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the BPA and ¹³C₁₂-BPA with an appropriate organic solvent like methanol or acetonitrile.

-

Evaporation and Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase to concentrate the sample before injection into the LC-MS/MS system.

Chromatographic Separation (LC)

Liquid chromatographic separation is crucial for separating BPA from other matrix components.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.[6]

-

Mobile Phase: A gradient elution using water and an organic solvent like methanol or acetonitrile is typical.[6][7] Small amounts of additives like ammonium acetate or ammonia may be used to improve peak shape and ionization efficiency.[6][8]

-

Flow Rate: A typical flow rate is around 300-500 µL/min.[7]

-

Injection Volume: 10-25 µL.[7]

Mass Spectrometric Detection (MS/MS)

A triple quadrupole mass spectrometer is used for sensitive and selective detection, operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode, which enhances the formation of the [M-H]⁻ parent ion for BPA.[6][7]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native BPA and the labeled internal standard. This provides high selectivity and reduces background noise.

Data Presentation

Quantitative data for a typical BPA analysis using ¹³C₁₂-BPA IDMS are summarized below.

Table 1: LC-MS/MS Parameters for BPA and ¹³C₁₂-BPA Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Ionization Mode |

|---|---|---|---|---|

| Bisphenol A (BPA) | 227.1 | 133.2 | 212.1 | Negative ESI |

| ¹³C₁₂-Bisphenol A | 239.1 | 143.2 | 221.1 | Negative ESI |

Note: Exact m/z values for transitions can vary slightly between instruments and methods. The ¹³C₁₂-BPA precursor ion is 12 Daltons heavier than native BPA. Product ions reflect the fragmentation of the molecule, with the ¹³C atoms retained in the corresponding fragments.[7]

Table 2: Typical Method Performance Characteristics

| Parameter | Typical Value | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 µg/L (ppb) | [6][7] |

| Upper Limit of Quantification (ULOQ) | 20 - 200 µg/L (ppb) | [6] |

| Linearity (R²) | ≥ 0.998 | [6] |

| Intra-day Precision (%RSD) | < 10% | [6] |

| Accuracy | Within ±15% of nominal concentration | [6] |

Note: Performance characteristics are matrix-dependent and require validation for each specific application.

Visualization of the Experimental Workflow

The end-to-end process for analyzing BPA using IDMS can be visualized as a logical workflow.

Conclusion

Isotope Dilution Mass Spectrometry using ¹³C₁₂-BPA as an internal standard provides a robust, sensitive, and highly accurate method for the quantification of Bisphenol A in complex matrices.[10] By compensating for sample loss during preparation and variations in instrument response, the technique minimizes analytical errors, making it the gold standard for applications ranging from human biomonitoring and exposure assessment to quality control in food and drug development.[1][11] The detailed protocols and defined quantitative parameters underscore its reliability and importance in modern analytical science.

References

- 1. benchchem.com [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Bisphenol A (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-4325-1.2 [isotope.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. sciex.com [sciex.com]

- 10. Development of stable isotope dilution quantification liquid chromatography-mass spectrometry method for estimation of exposure levels of bisphenol A, 4-tert-octylphenol, 4-nonylphenol, tetrabromobisphenol A, and pentachlorophenol in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A round robin approach to the analysis of bisphenol a (BPA) in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]

The Imperative of Internal Standards in Bisphenol A Analysis: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bisphenol A (BPA), achieving accurate, precise, and reproducible results is paramount. This technical guide delves into the critical role of internal standards in BPA analysis, providing a comprehensive overview of the underlying principles, experimental methodologies, and the significant advantages this approach confers, particularly when dealing with complex biological and environmental matrices.

Bisphenol A, a compound widely used in the manufacturing of polycarbonate plastics and epoxy resins, is a subject of intense scientific scrutiny due to its endocrine-disrupting properties.[1] Consequently, regulatory bodies and researchers worldwide necessitate its accurate and sensitive quantification in diverse samples, from food and beverages to biological fluids.[1][2] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods for this purpose, offering high selectivity and sensitivity.[1][3] However, the reliability of these methods can be significantly compromised by various sources of error introduced during sample preparation and analysis. The use of an internal standard is a powerful technique to mitigate these errors and ensure the integrity of the quantitative data.[4][5]

The Fundamental Principle of the Internal Standard Method

The internal standard (IS) method involves the addition of a known and constant amount of a specific compound—the internal standard—to all samples, calibration standards, and quality control samples at the very beginning of the analytical workflow.[4][6] Instead of relying on the absolute signal of the analyte (BPA), quantification is based on the ratio of the analyte's response to the internal standard's response.[6][7] This ratiometric approach effectively compensates for variations that can occur throughout the analytical process.[5]

Any physical or chemical losses of the analyte during complex multi-step sample preparation procedures, such as liquid-liquid extraction, solid-phase extraction (SPE), and evaporation, will be mirrored by the internal standard.[6][8] Similarly, fluctuations in the injection volume delivered to the chromatograph and variations in the instrument's response (e.g., detector sensitivity) will affect both the analyte and the internal standard proportionally.[7][8] By using the response ratio, these sources of random and systematic error are effectively normalized, leading to a significant improvement in the precision and accuracy of the final concentration measurement.[4][5]

Mitigating the Matrix Effect: A Critical Challenge

One of the most significant challenges in trace-level analysis of BPA, especially in complex matrices like milk, blood, or food products, is the "matrix effect".[9][10] The matrix effect refers to the alteration of the analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting, undetected components from the sample matrix.[10][11] This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the true analyte concentration.[11]

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[11] Therefore, any suppression or enhancement of the analyte's signal will be mirrored in the internal standard's signal. The ratio of their responses remains constant, thereby negating the impact of the matrix effect on the final quantitative result.[12]

The Gold Standard: Stable Isotope-Labeled Internal Standards